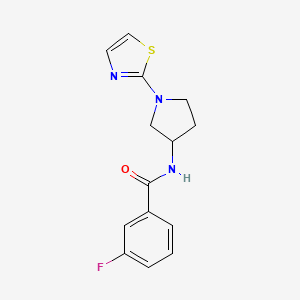

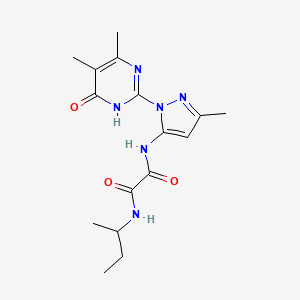

3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide” is a complex organic molecule that contains several important functional groups. It includes a pyrrolidine ring, which is a five-membered ring with nitrogen , and a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . These rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves the construction of the pyrrolidine and thiazole rings from different cyclic or acyclic precursors . After the rings are formed, they can be functionalized with various substituents to achieve the desired biological activity .Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the properties of the pyrrolidine and thiazole rings. The pyrrolidine ring is characterized by its sp3 hybridization, which allows for efficient exploration of the pharmacophore space . The thiazole ring, on the other hand, has a planar structure with delocalized π-electrons, which gives it aromatic properties .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by the properties of the pyrrolidine and thiazole rings. The pyrrolidine ring, due to its sp3 hybridization, can undergo various types of reactions . The thiazole ring, due to its aromaticity, can undergo electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be influenced by the properties of the pyrrolidine and thiazole rings. The pyrrolidine ring, due to its sp3 hybridization, contributes to the three-dimensional structure of the molecule . The thiazole ring, due to its aromaticity, contributes to the compound’s physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Wissenschaftliche Forschungsanwendungen

Automated Radiosynthesis for Clinical Tracers

Automated radiosynthesis techniques have been developed for producing radiotracers such as [18F]FMISO and [18F]PM-PBB3, which are used in clinical imaging for hypoxia and tau pathology, respectively. These methods involve 18F-fluoroalkylation using [18F]epifluorohydrin for clinical applications, showcasing advanced synthetic strategies that could be relevant for the synthesis and application of 3-fluoro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide in radiopharmaceutical science (Ohkubo et al., 2021).

Antimicrobial Activity and Synthesis

Substituted 2-aminobenzothiazoles derivatives have been synthesized and evaluated for their antimicrobial activity, offering insights into the design and potential antimicrobial applications of thiazol-2-yl compounds. These derivatives have shown activity against resistant strains like MRSA, indicating the potential of this compound in antimicrobial research (Anuse et al., 2019).

Synthesis and Evaluation for Medical Imaging

Synthesis and evaluation of various compounds for medical imaging, such as [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for peripheral benzodiazepine receptor imaging, demonstrate the importance of synthetic chemistry in developing new diagnostic tools. These methods and evaluations could be analogous to research applications for this compound in the context of developing new imaging agents (Fookes et al., 2008).

Fluorescent Cellular Imaging Agents

Spiro[benzo[4,5]thiazolo[3,2-a]pyrano[2,3-d]pyrimidine-4,3′-indoline] derivatives, containing thiazolopyrimidines rings, have been synthesized for use as fluorescent cellular imaging agents. This research highlights the potential for this compound to be developed into a fluorescent probe for biological studies (Gholami et al., 2021).

Wirkmechanismus

Target of action

The compound “3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide” contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound might also interact with various biological targets.

Biochemical pathways

Without specific information on the compound “3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide”, it’s difficult to determine the exact biochemical pathways it affects. Given the wide range of biological activities exhibited by indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.

Result of action

Based on the biological activities of indole derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level, depending on its specific targets and mode of action.

Zukünftige Richtungen

The future directions for research on this compound could involve further exploration of its biological activities, optimization of its synthesis, and investigation of its mechanism of action. The design of new pyrrolidine compounds with different biological profiles could also be a promising direction .

Eigenschaften

IUPAC Name |

3-fluoro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3OS/c15-11-3-1-2-10(8-11)13(19)17-12-4-6-18(9-12)14-16-5-7-20-14/h1-3,5,7-8,12H,4,6,9H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMXFTUDTPURTLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC(=CC=C2)F)C3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-4-methyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2721838.png)

![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2721847.png)

![1-(3-chlorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2721850.png)

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)

![5-Chloro-3-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-4-[(2-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2721852.png)

![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)

![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-benzylacetamide](/img/structure/B2721860.png)